molecular formula C10H19NO2 B2421637 2-(2,6-Dimethylmorpholino)-2-methylpropanal CAS No. 886361-53-1

2-(2,6-Dimethylmorpholino)-2-methylpropanal

Cat. No.: B2421637
CAS No.: 886361-53-1
M. Wt: 185.267
InChI Key: YSDOSIHLBOUADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethylmorpholino)-2-methylpropanal is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and an aldehyde group at the 2 position of the propanal chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholino)-2-methylpropanal typically involves the reaction of 2,6-dimethylmorpholine with an appropriate aldehyde precursor. One common method is the condensation reaction between 2,6-dimethylmorpholine and 2-methylpropanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically produced in large quantities for use in various applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholino)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethylmorpholino)-2-methylpropanal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The morpholine ring can also interact with various receptors and enzymes, modulating their function. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features but lacking the aldehyde group.

    2,2-Dimethylmorpholine: Another morpholine derivative with different substitution patterns on the morpholine ring.

Uniqueness

2-(2,6-Dimethylmorpholino)-2-methylpropanal is unique due to the presence of both the morpholine ring and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-5-11(6-9(2)13-8)10(3,4)7-12/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDOSIHLBOUADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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